molecular formula C11H13BrO2 B7867227 4-(3-Bromo-4-methoxyphenyl)butan-2-one CAS No. 646039-32-9

4-(3-Bromo-4-methoxyphenyl)butan-2-one

Cat. No.: B7867227
CAS No.: 646039-32-9
M. Wt: 257.12 g/mol
InChI Key: FNTAMXRWDOFLIO-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H13BrO2 It is a derivative of butanone, featuring a bromine and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)butan-2-one typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde. This intermediate is then subjected to a series of reactions, including aldol condensation and subsequent reduction, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)butan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-(3-Bromo-4-methoxyphenyl)butanoic acid.

    Reduction: 4-(3-Bromo-4-methoxyphenyl)butan-2-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)butan-2-one involves its interaction with various molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butan-2-one
  • 3-Bromo-4-methoxybenzaldehyde
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

4-(3-Bromo-4-methoxyphenyl)butan-2-one is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAMXRWDOFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727044
Record name 4-(3-Bromo-4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646039-32-9
Record name 4-(3-Bromo-4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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